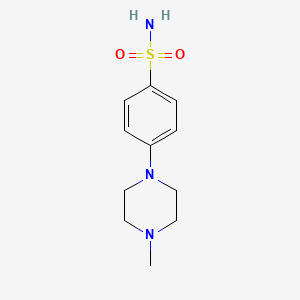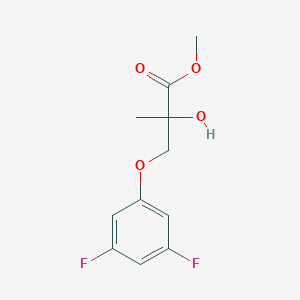
Methyl 3-(3,5-difluorophenoxy)-2-hydroxy-2-methylpropanoate
描述
Methyl 3-(3,5-difluorophenoxy)-2-hydroxy-2-methylpropanoate is an organic compound characterized by the presence of a difluorophenoxy group attached to a hydroxy-methylpropanoate backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3,5-difluorophenoxy)-2-hydroxy-2-methylpropanoate typically involves the esterification of 3-(3,5-difluorophenoxy)-2-hydroxy-2-methylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to enhance efficiency and yield. The process involves the same esterification reaction but optimized for large-scale production, including the use of automated systems for precise control of reaction parameters.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting the ester group into an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products:
Oxidation: 3-(3,5-difluorophenoxy)-2-hydroxy-2-methylpropanoic acid.
Reduction: 3-(3,5-difluorophenoxy)-2-hydroxy-2-methylpropanol.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Methyl 3-(3,5-difluorophenoxy)-2-hydroxy-2-methylpropanoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its difluorophenoxy group is known to enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the agrochemical industry, it is investigated for its potential use in the synthesis of herbicides and pesticides. Its structural features may contribute to the efficacy and selectivity of these compounds.
作用机制
The mechanism by which Methyl 3-(3,5-difluorophenoxy)-2-hydroxy-2-methylpropanoate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The difluorophenoxy group can enhance binding affinity and selectivity towards target proteins, while the hydroxy and ester groups may influence the compound’s pharmacokinetic properties.
相似化合物的比较
- Methyl 3-(3,5-dichlorophenoxy)-2-hydroxy-2-methylpropanoate
- Methyl 3-(3,5-dibromophenoxy)-2-hydroxy-2-methylpropanoate
- Methyl 3-(3,5-dimethylphenoxy)-2-hydroxy-2-methylpropanoate
Comparison: Compared to its chlorinated and brominated analogs, Methyl 3-(3,5-difluorophenoxy)-2-hydroxy-2-methylpropanoate exhibits different reactivity and stability profiles. The presence of fluorine atoms can significantly alter the electronic properties of the molecule, leading to differences in its chemical behavior and biological activity. The fluorinated compound is often more resistant to metabolic degradation, making it a preferred choice in drug development for enhanced stability and efficacy.
属性
IUPAC Name |
methyl 3-(3,5-difluorophenoxy)-2-hydroxy-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O4/c1-11(15,10(14)16-2)6-17-9-4-7(12)3-8(13)5-9/h3-5,15H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLUWLMIPMNILG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC(=CC(=C1)F)F)(C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1480951-74-3 | |
| Record name | methyl 3-(3,5-difluorophenoxy)-2-hydroxy-2-methylpropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


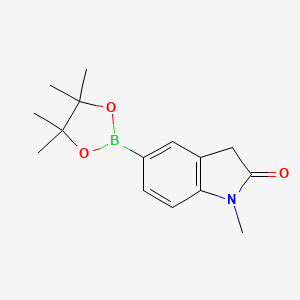


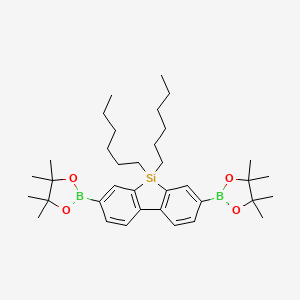
![9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole](/img/structure/B1427386.png)
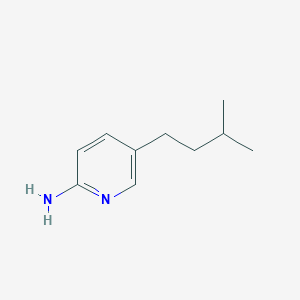
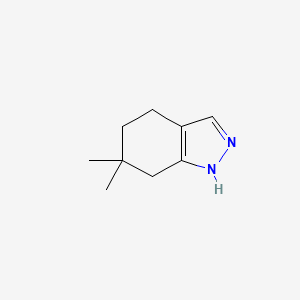
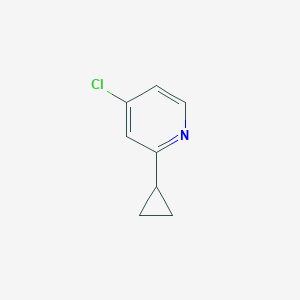
![tert-Butyl 5-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1427391.png)
![3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1427392.png)



